molecular formula C14H18N2O B12763950 Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- CAS No. 125080-93-5

Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-

Cat. No.: B12763950
CAS No.: 125080-93-5
M. Wt: 230.31 g/mol
InChI Key: JHNTWXAOTQSWPG-UHFFFAOYSA-N
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Description

Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-: is a chemical compound with the molecular formula C12H16N2 It is a member of the aminoquinoline family, characterized by its hexahydro-cyclopentaquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- typically involves the following steps:

    Formation of the Cyclopentaquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydro-cyclopentaquinoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Acetamide Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Shares the same core structure but lacks the acetamide group.

    N-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-yl)acetamide: A closely related compound with similar properties.

Uniqueness

Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its acetamide group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

125080-93-5

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide

InChI

InChI=1S/C14H18N2O/c1-9(17)15-14-10-5-2-3-7-12(10)16-13-8-4-6-11(13)14/h2-8H2,1H3,(H,15,16,17)

InChI Key

JHNTWXAOTQSWPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCC2=NC3=C1CCCC3

Origin of Product

United States

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